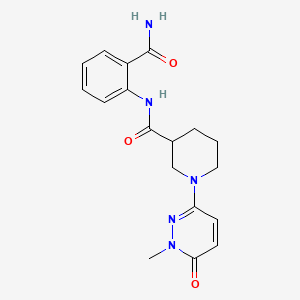

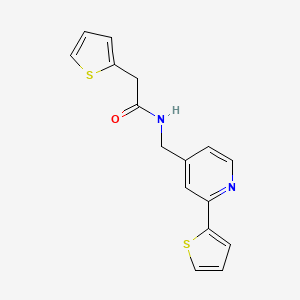

![molecular formula C22H16N2O2S B3007194 4-乙酰基-N-(4,5-二氢苯并萘并[5,4-d]噻唑-8-基)苯甲酰胺 CAS No. 477486-04-7](/img/structure/B3007194.png)

4-乙酰基-N-(4,5-二氢苯并萘并[5,4-d]噻唑-8-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of significant interest in medicinal chemistry due to their potential biological applications. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides involves the use of 4-aminophenazone, highlighting the importance of non-steroidal anti-inflammatory drugs as precursors in drug chemistry . Similarly, the synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives was facilitated by microwave irradiation, which is a solvent-free method, indicating an advancement in synthetic methodologies that aim to be more environmentally friendly and efficient .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial in determining their biological activity. For example, a single crystal X-ray study was conducted to determine the conformational features of N-(1,3-benzothiazol-2-yl)-2-[3,4-dihydroisoquinolin-2(1H)-yl]ethanamide, which is essential for understanding the relationship between structure and function . The use of various spectroscopic techniques such as IR, NMR, and mass spectrometry is common in confirming the structures of synthesized compounds, as seen in the study of Schiff’s bases containing a thiadiazole scaffold .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives is often explored in the context of their biological applications. For instance, the Pd(II)-catalyzed arylation and oxygenation of sp2/sp3 β-C-H bonds of carboxamides using 4-amino-2,1,3-benzothiadiazole as a bidentate directing group demonstrates the potential for selective functionalization of these compounds . This type of chemical modification can significantly alter the biological activity of the resulting molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as their antimicrobial activity, are closely related to their molecular structure. Compounds such as N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal species . The relationship between antimicrobial activity and molecular properties is often elucidated through such studies, providing insights into the design of more effective antimicrobial agents.

科学研究应用

杂环合成

- 苯并噻吩-2-基-腙酸酯已被合成用于创建衍生物,包括吡唑、异恶唑、嘧啶、三嗪、吡唑并吡啶和吡唑并嘧啶,这些衍生物在杂环化学中很重要 (Mohareb 等,2004)。

抗癌应用

- 某些苯并咪唑衍生物,包括与 4-乙酰基-N-(4,5-二氢苯并萘并[5,4-d]噻唑-8-基)苯甲酰胺相关的衍生物,在体外抗癌评估中显示出希望,表明在癌症治疗中的潜在应用 (Salahuddin 等,2014)。

光毒剂

- 研究重点是合成 4-取代-4′-(2-噻吩基)-2,2′-双噻唑作为潜在的光毒剂,突出了噻唑衍生物在治疗用途中的作用 (Singh 等,2001)。

镇痛剂

- 已经合成并评估了具有喹唑啉部分的新型吡唑和三唑,其结构与本化合物相关,以了解它们的镇痛活性,表明这些衍生物作为止痛药的潜在用途 (Saad 等,2011)。

抗真菌剂

- 已经探索了合成 5-(2-取代-1,3-噻唑-5-基)-2-羟基苯甲酰胺及其衍生物作为潜在的抗真菌剂,展示了该化合物在解决真菌感染中的相关性 (Narayana 等,2004)。

荧光特性

- 已经合成并研究了 4-乙酰基-N-(4,5-二氢苯并萘并[5,4-d]噻唑-8-基)苯甲酰胺的某些衍生物的荧光特性,表明在材料科学和荧光标记中的潜在应用 (Rangnekar 和 Shenoy,1987)。

碳酸酐酶抑制剂

- 涉及与本化合物相关的吖啶-乙酰唑胺偶联物合成的研究表明,这些偶联物可以作为碳酸酐酶的抑制剂,碳酸酐酶是一组在各种生理过程中至关重要的酶 (Ulus 等,2016)。

作用机制

Target of Action

The primary targets of the compound are currently unknown. This compound is a derivative of thiazole, a heterocyclic organic compound . Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives have been found to impact a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.

Result of Action

Thiazole derivatives have been found to exhibit a range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

属性

IUPAC Name |

4-acetyl-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O2S/c1-12(25)13-5-8-15(9-6-13)21(26)24-22-23-20-17-4-2-3-14-7-10-16(19(14)17)11-18(20)27-22/h2-6,8-9,11H,7,10H2,1H3,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPBYBAFFLOUIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C4CCC5=C4C3=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

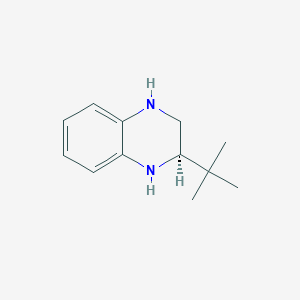

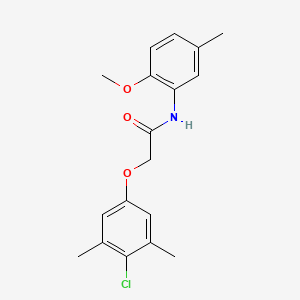

![N-(2,5-dimethylphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B3007112.png)

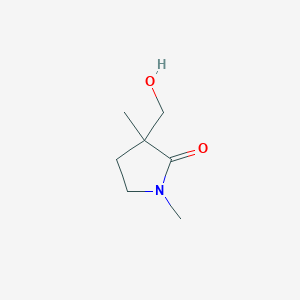

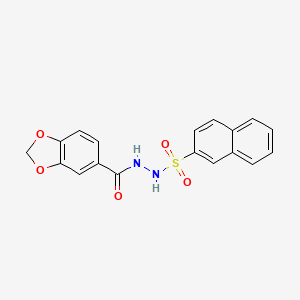

![1-(4-Methoxyphenethyl)-3-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B3007117.png)

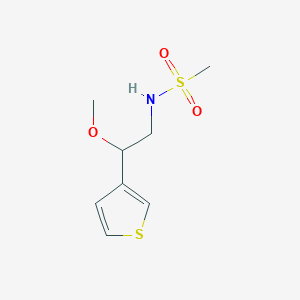

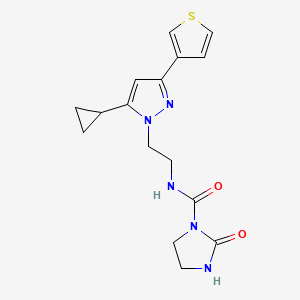

![9-(3,5-dimethylphenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3007122.png)

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B3007124.png)

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B3007128.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B3007130.png)